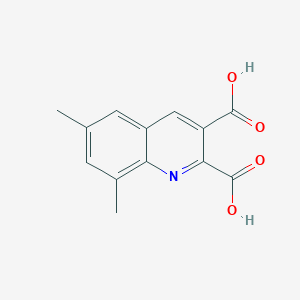

6,8-Dimethylquinoline-2,3-dicarboxylic acid

Description

6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) is a quinoline derivative with two carboxylic acid groups at positions 2 and 3, and methyl substituents at positions 6 and 6. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol. Key physical properties include a density of 1.406 g/cm³, a boiling point of 443.9°C, and a vapor pressure of 1.17 × 10⁻⁸ mmHg at 25°C .

Properties

CAS No. |

948289-02-9 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

6,8-dimethylquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H11NO4/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14-10)13(17)18/h3-5H,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

HETZABGSAIXAAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl aniline with diethyl oxalate, followed by cyclization and subsequent oxidation to form the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxyl groups undergo classical acid-catalyzed esterification. For example, refluxing with ethanol and concentrated sulfuric acid yields 6,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester (C₁₇H₁₉NO₄). Conversely, alkaline hydrolysis of the ester regenerates the dicarboxylic acid.

Key conditions :

-

Esterification : 75–90°C, H₂SO₄ catalyst, 8–12 hours (yield: 80–95%).

-

Hydrolysis : 1M NaOH, reflux for 4–6 hours (yield: 85–92%).

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes one or both carboxyl groups. At 200–220°C under vacuum, the compound loses CO₂ to form 6,8-dimethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂). Complete decarboxylation requires harsher conditions (e.g., Cu powder catalyst at 300°C).

Representative data :

| Reaction Type | Temperature (°C) | Catalyst | Yield (%) | Product |

|---|---|---|---|---|

| Partial | 200–220 | None | 70–75 | 6,8-Dimethylquinoline-3-carboxylic acid |

| Complete | 300 | Cu | 55–60 | 6,8-Dimethylquinoline |

Cyclization and Heterocycle Formation

The carboxyl groups participate in cyclization with amines or alcohols. For instance, reaction with hydrazine forms 6,8-dimethylquinolino[2,3-b]pyridazine-2,3-dione , a fused heterocycle. Copper(II) triflate (Cu(OTf)₂) catalyzes similar annulations in acetonitrile at 120°C, achieving 70–80% yields for tricyclic derivatives .

Mechanistic insight :

-

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl, followed by intramolecular dehydration.

Nucleophilic Substitution at the Quinoline Core

The methyl groups at positions 6 and 8 influence electrophilic substitution patterns. Bromination with Br₂ in acetic acid selectively occurs at position 4 of the quinoline ring, yielding 4-bromo-6,8-dimethylquinoline-2,3-dicarboxylic acid (C₁₂H₁₀BrNO₄).

Reaction parameters :

-

Solvent: Glacial acetic acid

-

Temperature: 50–60°C

-

Yield: 60–65%

Interaction with Biological Targets

Preliminary studies suggest the dicarboxylic acid binds to metalloenzymes (e.g., carbonic anhydrase) via its carboxyl groups, with IC₅₀ values in the micromolar range. Modifications at the carboxyl groups significantly alter binding affinity.

Scientific Research Applications

Chemical Research Applications

1. Synthesis and Building Block:

6,8-Dimethylquinoline-2,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functionalities allow for various chemical reactions, including esterification and amidation, facilitating the creation of more complex molecules. This property makes it valuable for synthesizing derivatives with potential pharmaceutical applications.

2. Structural Studies:

The compound's unique quinoline structure enables researchers to study its interactions with other molecules. By modifying the compound through synthetic pathways, scientists can explore how structural changes affect reactivity and biological activity. This aspect is particularly relevant in designing compounds that target specific biological pathways.

Biological Applications

1. Neuropharmacology:

Recent studies have indicated that derivatives of quinoline compounds, including 6,8-Dimethylquinoline-2,3-dicarboxylic acid, may exhibit neuroprotective properties. Research has focused on developing multi-targeted agents for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs) positions it as a candidate for further exploration in neuropharmacology .

2. Anticancer Activity:

There is emerging evidence suggesting that derivatives of 6,8-Dimethylquinoline-2,3-dicarboxylic acid may possess anticancer properties. Studies involving similar quinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural modifications of the quinoline core could enhance these biological activities.

Case Study 1: Neuroprotective Agents

A study designed to evaluate the efficacy of novel quinoline derivatives for Alzheimer's treatment highlighted the potential of compounds based on 6,8-Dimethylquinoline-2,3-dicarboxylic acid. These compounds were assessed for their ability to cross the blood-brain barrier and their inhibitory effects on cholinesterase enzymes, which are crucial in managing cognitive functions .

Case Study 2: Anticancer Research

In another investigation focused on breast cancer treatment, derivatives synthesized from 6,8-Dimethylquinoline-2,3-dicarboxylic acid exhibited significant cytotoxicity against cancer cell lines. The study emphasized the importance of the quinoline structure in enhancing anticancer activity through targeted molecular interactions .

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

The quinoline backbone allows for diverse substitution patterns, which significantly influence physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid and Analogs

Key Differences and Implications

Substituent Position and Electronic Effects: The 6,8-dimethyl groups in the target compound are electron-donating, which may reduce the acidity of the carboxylic acid groups compared to electron-withdrawing substituents (e.g., Cl or Br in 6-chloro/bromoquinoxaline analogs) . This affects solubility and metal-coordination behavior. 6-Chloro/bromo-quinoxaline analogs exhibit lower thermal stability (decomposition at ~175°C) compared to the methyl-substituted quinoline derivatives, likely due to weaker C–X bonds (X = Cl, Br) .

Functional Group Modifications: Diethyl esters (e.g., 7,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester) are more lipophilic, enhancing solubility in organic solvents. This makes them suitable monomers for polymerization reactions, such as ring-opening metathesis polymerization (ROMP) . The dihydroquinoline derivative (e.g., dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate) features a non-planar ring system, influencing crystal packing and intermolecular hydrogen bonding .

Applications in Coordination Chemistry: Pyridine-2,3-dicarboxylic acid (a non-quinoline analog) is widely used to construct hybrid materials with polyoxometalates (POMs) due to its chelating ability . The quinoline analogs, with additional methyl groups, may offer enhanced steric control in MOF architectures .

Research Findings and Data Gaps

- Synthetic Routes: Evidence lacks details on the synthesis of 6,8-dimethylquinoline-2,3-dicarboxylic acid, limiting comparative analysis with analogs like the Bi(OTf)₃-catalyzed dihydroquinoline derivatives .

Biological Activity

6,8-Dimethylquinoline-2,3-dicarboxylic acid is an organic compound characterized by its unique molecular structure, which includes a quinoline ring with carboxylic acid groups at the 2 and 3 positions, and methyl groups at the 6 and 8 positions. Its molecular formula is C13H11NO4, with a molecular weight of 245.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structural arrangement of 6,8-dimethylquinoline-2,3-dicarboxylic acid contributes to its reactivity and biological properties. The presence of two carboxylic acid groups allows for various chemical reactions, making it a versatile compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| Functional Groups | Carboxylic acids |

| Ring Structure | Quinoline |

Anticancer Potential

Recent studies have indicated that derivatives of quinoline compounds, including 6,8-dimethylquinoline-2,3-dicarboxylic acid, exhibit significant anticancer properties. Research has shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

- Mechanism of Action : Quinoline derivatives are believed to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study demonstrated that a related quinoline derivative exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed an IC50 value ranging from 14.53 to 32.47 μM in these assays .

Interaction with Biological Macromolecules

Interaction studies involving 6,8-dimethylquinoline-2,3-dicarboxylic acid have focused on its behavior with proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic roles:

- Protein Binding : The compound may bind to various proteins involved in cell signaling pathways, potentially modulating their activity.

- Nucleic Acid Interaction : Studies suggest that the compound can intercalate into DNA, which may contribute to its anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of 6,8-dimethylquinoline-2,3-dicarboxylic acid can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7,8-Dimethylquinoline-2,3-dicarboxylic acid | C13H11NO4 | Methyl groups at different positions |

| 2,6-Dimethylquinoline-3-carboxylic acid | C12H11NO2 | Fewer carboxylic groups |

| 8-Methylquinoline-2,3-dicarboxylic acid | C13H11NO4 | Different methyl placement |

The unique arrangement of functional groups in 6,8-dimethylquinoline-2,3-dicarboxylic acid may confer distinct biological activities compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 6,8-Dimethylquinoline-2,3-dicarboxylic acid?

The synthesis typically involves condensation reactions using substituted aniline derivatives and dicarboxylic acid precursors. For example, analogous quinoline derivatives are synthesized via cyclization reactions catalyzed by Lewis acids like Bi(OTf)₃ under mild conditions (room temperature, chloroform solvent). Purification often employs flash chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) followed by recrystallization (e.g., pentane/ethyl acetate mixtures) to achieve high purity .

Q. How can the structural integrity of 6,8-Dimethylquinoline-2,3-dicarboxylic acid be confirmed experimentally?

Key methods include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intermolecular C–H⋯O interactions in related quinoline derivatives) .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6 and C8) and proton environments.

- FT-IR spectroscopy: Confirms carboxylic acid (-COOH) and quinoline ring vibrations .

Advanced Research Questions

Q. What are the applications of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in metal-organic frameworks (MOFs)?

Dicarboxylic acid derivatives are widely used as organic linkers in MOFs due to their chelating ability. For instance, 6-picoline-2,3-dicarboxylic acid (structurally similar) coordinates with transition metals (e.g., Cu²⁺, Mn²⁺) to form porous frameworks for corrosion resistance or catalytic applications. Experimental design should optimize ligand-to-metal ratios and reaction temperatures to control MOF topology .

Q. How do methyl substituents at the 6 and 8 positions influence the compound’s physicochemical properties?

Methyl groups enhance steric hindrance, affecting:

- Solubility: Reduced polarity compared to unsubstituted analogs.

- Crystallinity: Bulky substituents may disrupt packing, as seen in related 2,6,8-trimethylquinoline derivatives, which exhibit non-planar ring systems (puckering parameters θ = 67.1°) .

- Reactivity: Electron-donating methyl groups could stabilize intermediates in catalytic cycles or alter acidity of the carboxylic groups .

Q. What strategies ensure the compound’s stability under alkaline conditions during experimental workflows?

Dicarboxylic acids are prone to degradation in strong bases. To mitigate:

- pH control: Maintain neutral to mildly acidic conditions (pH 4.5–7) during storage and reactions.

- Chelation: Use stabilizing agents (e.g., polyphosphoric acid) to protect carboxylate groups, as demonstrated in alkaline stability studies of arylene-linked dicarboxylic acids .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 6,8-Dimethylquinoline-2,3-dicarboxylic acid?

Q. How does the compound’s toxicity profile compare to structurally related dicarboxylic acids (e.g., quinolinic acid)?

While direct data on 6,8-Dimethylquinoline-2,3-dicarboxylic acid is limited, analogs like pyridine-2,3-dicarboxylic acid (quinolinic acid) show low acute toxicity but may cause respiratory or skin sensitization with prolonged exposure. Researchers should adopt standard precautions:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation and direct contact, as recommended for quinolinic acid derivatives .

Q. What computational methods can predict the compound’s reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.